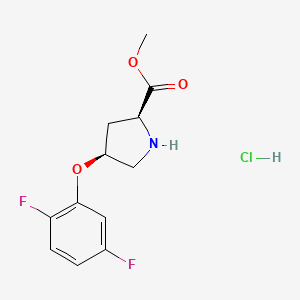

![molecular formula C7H8N2O B1391341 6,7-二氢咪唑并[1,2-a]吡啶-8(5H)-酮 CAS No. 457949-09-6](/img/structure/B1391341.png)

6,7-二氢咪唑并[1,2-a]吡啶-8(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one is a type of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are aromatic heterocycles . They have a unique chemical structure and versatility .Chemical Reactions Analysis

The ring-closure reactions for pyrrole, pyrrolidine, pyrazole, pyrazoline, isoxazoline, pyridine, piperidine, cyclohexenone, and 5,8-dihydroimidazo[1,2-a]pyrimidine were elegantly demonstrated in a DNA-compatible format .科学研究应用

杀虫活性

- 6,7-二氢咪唑并[1,2-a]吡啶-8(5H)-酮衍生物显示出有希望的杀虫活性。例如,该类中的某些化合物对褐飞虱、豇豆蚜虫和胭脂红蜘蛛螨表现出优异的杀虫性能 (Zhang et al., 2019)。

抗菌剂

- 另一个重要的应用是在抗菌剂领域。由马来酰亚胺合成的功能化二氢咪唑并[1,2-a]吡啶和 4-噻唑烷酮衍生物显示出显着的抗菌和抗真菌活性,一些化合物的性能优于标准参考药物 (Salhi et al., 2020)。

催化合成

- 在催化领域,6,7-二氢咪唑并[1,2-a]吡啶-8(5H)-酮参与了创新的合成方法。例如,使用串联氢甲酰化-环化序列实现了双环咪唑衍生物的新型一锅催化合成 (Bäuerlein et al., 2009)。

法尼转移酶抑制剂的合成

- 该化合物还在法尼转移酶抑制剂的合成中发挥作用,这在癌症研究中很重要。这些抑制剂的构象受限类似物已经合成,显示出改善的体内代谢稳定性 (Dinsmore et al., 2000)。

药物研究

- 在药物研究中,6,7-二氢-5H-环戊并[b]吡啶(一种相关化合物)用于合成第四代抗生素头孢吡肟和其他药物,表明 6,7-二氢咪唑并[1,2-a]吡啶-8(5H)-酮支架在药物开发中的潜在用途 (Fu Chun, 2007)。

药物化学中的多功能性

- 咪唑并[1,2-a]吡啶支架(6,7-二氢咪唑并[1,2-a]吡啶-8(5H)-酮属于该支架)被认为是药物化学中一种通用的支架,其应用范围从抗癌、抗菌到抗病毒疗法 (Deep et al., 2016)。

作用机制

Target of Action

The primary target of 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one is the P2X7 receptor . The P2X7 receptor is a type of purinergic receptor for ATP, which plays a significant role in apoptosis, inflammation, and immune response .

Mode of Action

6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one interacts with its target, the P2X7 receptor, as an antagonist . By binding to the P2X7 receptor, it inhibits the receptor’s activity, thereby modulating the downstream effects triggered by the receptor .

Biochemical Pathways

The inhibition of the P2X7 receptor affects various biochemical pathways. The P2X7 receptor is involved in the activation of the inflammasome, a multiprotein complex responsible for the activation of inflammatory responses . Therefore, the antagonistic action of 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one on the P2X7 receptor can potentially modulate inflammatory responses .

Result of Action

The antagonistic action of 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one on the P2X7 receptor can lead to the modulation of inflammatory responses . This can potentially result in the alleviation of symptoms in conditions characterized by excessive inflammation .

属性

IUPAC Name |

6,7-dihydro-5H-imidazo[1,2-a]pyridin-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-6-2-1-4-9-5-3-8-7(6)9/h3,5H,1-2,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQRGCBOOKYTTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=NC=CN2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20666162 |

Source

|

| Record name | 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one | |

CAS RN |

457949-09-6 |

Source

|

| Record name | 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

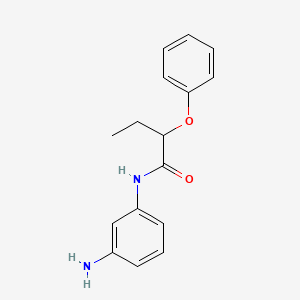

![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide](/img/structure/B1391270.png)

![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine](/img/structure/B1391271.png)

![2-Fluoro-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1391274.png)

![N-{2-[2-(Sec-butyl)phenoxy]butyl}cyclohexanamine](/img/structure/B1391275.png)

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dichloroaniline](/img/structure/B1391276.png)

![N-[2-(2,6-Dimethylphenoxy)propyl]-2-ethyl-6-methylaniline](/img/structure/B1391277.png)

![3-Chloro-4-methoxy-N-[2-(3-methylphenoxy)propyl]-aniline](/img/structure/B1391279.png)